Methyl 4-bromo-3-cyano-5-hydroxybenzoate
Description
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-6(4-11)8(10)7(12)3-5/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHYFGXUUKHONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct substituent arrangement differentiates it from structurally related brominated benzoates. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Polarity and Solubility: The presence of the hydroxyl (-OH) and cyano (-CN) groups in this compound increases its polarity compared to halogen-only analogs (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate).
- Thermal Stability: Cyano groups generally improve thermal stability by resonance effects, whereas hydroxyl groups may reduce it due to hydrogen bonding and susceptibility to oxidation. This contrasts with methoxy-substituted analogs, which exhibit higher thermal stability .
Preparation Methods
Preparation of Methyl 3-Cyano-4-Hydroxybenzoate
A method for synthesizing methyl 3-cyano-4-hydroxybenzoate involves the following steps:
- React methylparaben with magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane. Heat the mixture in an oil bath at 60°C overnight.
- Cool the reaction mixture to room temperature, then slowly add an aqueous solution diluted with concentrated hydrochloric acid.
- Filter off any insoluble materials and extract the aqueous phase with dichloromethane (DCM) several times.
- Dry the combined organic extracts over sodium sulfate, filter, and evaporate to obtain methyl 3-formyl-4-hydroxybenzoate.
- React the obtained methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride and acetonitrile/N,N-dimethylformamide in the presence of acetyl chloride. Heat the mixture at 80°C with stirring for 2 hours.
This method avoids the use of highly toxic cyanide, making it more suitable for industrial applications.
Synthesis of 3-Bromo-5-Methylbenzoic Acid
The synthesis of 3-bromo-5-methylbenzoic acid from (3-bromo-5-methylphenyl)methanol involves the following steps:
- Slowly add a solution of potassium permanganate (\$$KMnO_4\$$) in water to a solution of (3-bromo-5-methylphenyl)methanol in acetone.
- Maintain the mixture at reflux for 60 minutes.
- Cool the mixture to room temperature and acidify with hydrochloric acid (HCl).
- Dissolve the resulting brown precipitate by adding a solution of saturated sodium bicarbonate.
- Evaporate the acetone in a vacuum.
- Add ammonia and filter the mixture over Celite.
- Acidify the filtrate with concentrated HCl.
- Extract the product with diethyl ether.
- Dry the combined organic phases over sodium sulfate ($$Na2SO4$$) and concentrate in a vacuum to obtain 3-bromo-5-methylbenzoic acid as white crystals.
The yield for this reaction is approximately 60%.
Analysis
Analytical methods such as NMR spectroscopy can be employed to confirm the structure and purity of the synthesized compound. For instance, $$^1H$$ NMR data can provide characteristic signals for the aromatic protons and methyl group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-bromo-3-cyano-5-hydroxybenzoate, and how can competing side reactions be minimized?
- Answer : A common approach involves sequential functionalization of a benzoic acid scaffold. For example, bromination and cyanation can be achieved via electrophilic substitution or transition-metal catalysis. To minimize side reactions (e.g., over-bromination or hydrolysis of the cyano group), temperature control (<0°C for bromination) and anhydrous conditions are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Bromination | Br₂, FeCl₃, 0°C | 65-70% |
| Cyanation | CuCN, DMF, 80°C | 50-55% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H NMR (DMSO-d₆) shows peaks for the hydroxy group (~δ 10.2 ppm), aromatic protons (δ 7.3–8.1 ppm), and methyl ester (δ 3.8–3.9 ppm). ¹³C NMR confirms the cyano group (~δ 115 ppm) and ester carbonyl (~δ 168 ppm) .
- IR : Strong absorptions for -OH (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 284.9 (calculated for C₁₀H₇BrNO₃⁺) .
Q. How can solubility challenges be addressed during in vitro biological assays?
- Answer : The compound’s low aqueous solubility (e.g., ~0.35 g/L in water at 25°C) necessitates co-solvents. Dimethyl sulfoxide (DMSO) is preferred for stock solutions (≤1% v/v in assays). For kinetic studies, sonication or micellar systems (e.g., Tween-80) improve dispersion .
Advanced Research Questions
Q. How does the spatial arrangement of substituents influence the compound’s bioactivity in antimicrobial assays?
- Answer : The ortho-cyano and para-bromo groups enhance electron-withdrawing effects, increasing acidity of the hydroxy group (pKa ~8.5), which may improve binding to microbial enzymes. Comparative studies with analogs (e.g., chloro vs. bromo substituents) reveal a 3-fold increase in Staphylococcus aureus inhibition for the bromo derivative, likely due to enhanced lipophilicity .
Q. What computational methods are suitable for modeling the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts activation barriers for SNAr (nucleophilic aromatic substitution) at the bromine site. Solvent effects (PCM model for DMSO) and frontier molecular orbital analysis (LUMO localization on Br-C) guide synthetic optimization .
Q. How can crystallographic data resolve discrepancies in reported tautomeric forms of the compound?
- Answer : Single-crystal X-ray diffraction (using SHELXL for refinement) confirms the dominant keto form over enol tautomers. Hydrogen bonding between the hydroxy group and ester carbonyl (O···O distance ~2.6 Å) stabilizes the observed structure. Twinning or disorder in crystals may explain conflicting literature reports .
Methodological Challenges and Solutions
Q. Why do conflicting NMR results arise for the cyano group’s chemical shift, and how can this be standardized?
- Answer : Solvent polarity and temperature variations cause shifts. Deuterated DMSO stabilizes intramolecular H-bonding, sharpening the -OH peak. Referencing against internal TMS and controlled acquisition parameters (e.g., 128 scans, 25°C) improve reproducibility .
Q. What strategies mitigate degradation during long-term storage?
- Answer : Degradation via hydrolysis of the ester or cyano group is minimized by storage under inert gas (N₂) at -20°C in amber vials. Purity monitoring via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months is advised .
Data Contradictions and Resolution
Q. How to reconcile divergent bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
